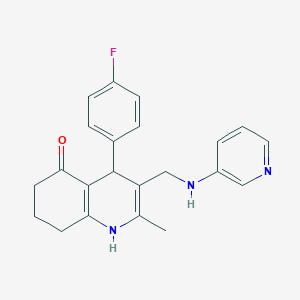
4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorophenyl group, a pyridinylamino group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.
Attachment of the Pyridinylamino Group: This can be done through a nucleophilic substitution reaction where the pyridinylamine is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- 4-(4-Bromophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- 4-(4-Methylphenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
Uniqueness
The uniqueness of 4-(4-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
CAS No. |
476483-06-4 |
|---|---|
Molecular Formula |
C22H22FN3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-3-[(pyridin-3-ylamino)methyl]-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C22H22FN3O/c1-14-18(13-25-17-4-3-11-24-12-17)21(15-7-9-16(23)10-8-15)22-19(26-14)5-2-6-20(22)27/h3-4,7-12,21,25-26H,2,5-6,13H2,1H3 |
InChI Key |
HGBPGPZOUBVYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)CNC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12052391.png)
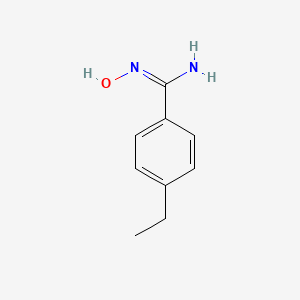
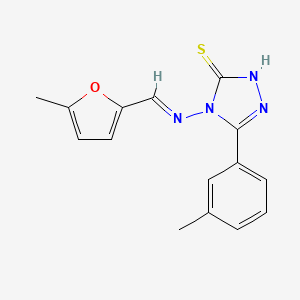
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)
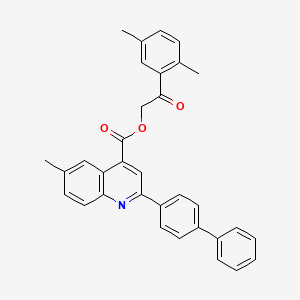
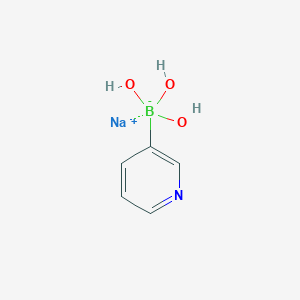
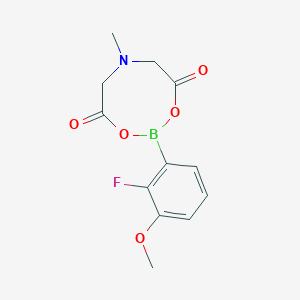



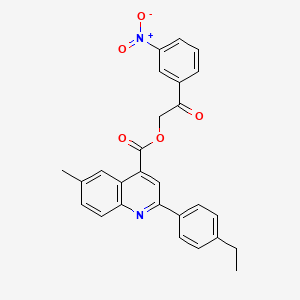
![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
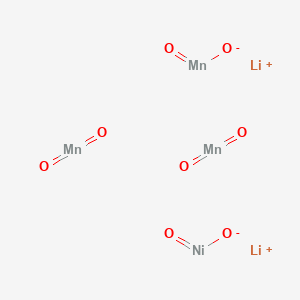
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
